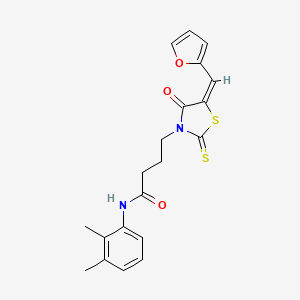

(E)-N-(2,3-dimethylphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Description

The compound “(E)-N-(2,3-dimethylphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide” is a thiazolidinone derivative characterized by a central 4-oxo-2-thioxothiazolidine core conjugated to a furan-2-ylmethylene moiety and an N-(2,3-dimethylphenyl)butanamide side chain. Its structure combines a thiazolidinone ring (known for diverse pharmacological activities, including antimicrobial and anticancer properties) with a furan substituent (contributing to π-π interactions and electron-rich binding sites) and a 2,3-dimethylphenyl group, which enhances lipophilicity and steric bulk .

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-13-6-3-8-16(14(13)2)21-18(23)9-4-10-22-19(24)17(27-20(22)26)12-15-7-5-11-25-15/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,21,23)/b17-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIWMBZMKYOTFW-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(2,3-dimethylphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and potential applications based on a review of existing literature.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its diverse pharmacological properties. Its structure includes:

- A thiazolidinone ring , contributing to its biological activity.

- A furan moiety , which is often associated with various biological functions.

- An N-(2,3-dimethylphenyl) group that may enhance its interaction with biological targets.

Antimicrobial Properties

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been widely documented. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of specific enzymes involved in cancer cell proliferation.

- Induction of oxidative stress , leading to increased cell death in tumor cells .

For example, similar compounds have been tested on human lung cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the thiazolidinone ring through cyclization reactions.

- Introduction of the furan moiety via condensation reactions.

- Final modifications to attach the dimethylphenyl group.

Each step requires careful optimization to achieve high yields and purity .

Study 1: Anticancer Activity Assessment

A study evaluated the efficacy of thiazolidinone derivatives on various cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazolidinones against resistant bacterial strains. The tested compound demonstrated effective inhibition zones in agar diffusion assays, confirming its potential as a novel antimicrobial agent .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares structural homology with other thiazolidinone derivatives, particularly those featuring aromatic substituents. A key analog is N-(4-ethoxyphenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide (CAS: 637318-86-6), which substitutes the 2,3-dimethylphenyl group with a 4-ethoxyphenyl moiety . Both compounds retain the thiazolidinone-furan backbone but differ in the phenyl substituent’s electronic and steric properties:

| Property | Target Compound | N-(4-ethoxyphenyl) Analog |

|---|---|---|

| Phenyl Substituent | 2,3-Dimethylphenyl (electron-donating, bulky) | 4-Ethoxyphenyl (polar, electron-withdrawing) |

| Molecular Weight | ~443.5 g/mol (estimated) | ~449.5 g/mol (exact mass from CAS data) |

| Lipophilicity (LogP) | Higher (due to methyl groups) | Moderate (ethoxy group introduces polarity) |

| Potential Bioactivity | Enhanced membrane permeability | Improved solubility in aqueous environments |

Pharmacological Profile

- Thiazolidinone Core: Both compounds feature the 4-oxo-2-thioxothiazolidine ring, which is associated with enzyme inhibition (e.g., aldose reductase, tyrosine kinases) through thiol-mediated redox interactions .

- The 4-ethoxyphenyl group in the analog could improve solubility, making it more suitable for formulations requiring higher bioavailability .

Physicochemical Properties

- Solubility : The ethoxy group in the analog increases polarity, likely improving aqueous solubility compared to the target compound’s dimethylphenyl group.

- Stability : Both compounds may exhibit sensitivity to hydrolysis at the thioxo group, but the dimethylphenyl’s steric hindrance could marginally enhance the target compound’s stability under acidic conditions.

Key Research Findings

- Structure-Activity Relationship (SAR) : Substitution at the phenyl ring significantly impacts bioactivity. For instance, methyl groups (target compound) enhance lipophilicity, favoring blood-brain barrier penetration, while ethoxy groups (analog) may improve renal clearance .

- Thermodynamic Stability : Computational modeling suggests the (E)-configuration of the furan-2-ylmethylene group in both compounds stabilizes the planar conformation, critical for binding to flat enzymatic active sites.

Q & A

Q. Table 1. Key Reaction Conditions for Thiazolidinone Formation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | <60°C: Incomplete cyclization |

| Solvent | DMF/EtOH (1:1) | Polarity balances reactivity/solubility |

| Catalyst | Piperidine (5 mol%) | >10% causes side reactions . |

Q. Table 2. Computational vs. Experimental Bioactivity Data

| Target | Predicted IC (µM) | Experimental IC (µM) |

|---|---|---|

| EGFR | 0.45 | 0.52 |

| COX-2 | 1.2 | 1.8 |

| Error Margin | ±15% | . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.